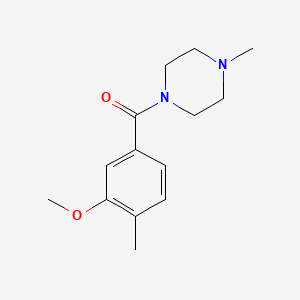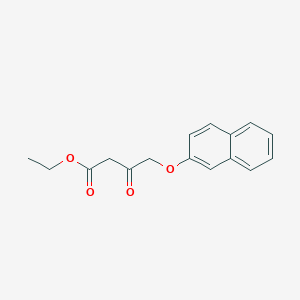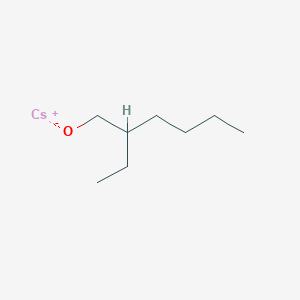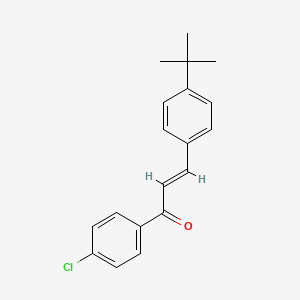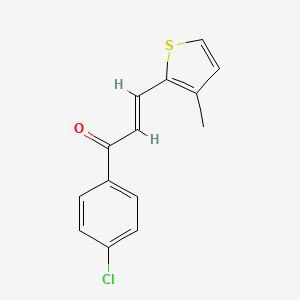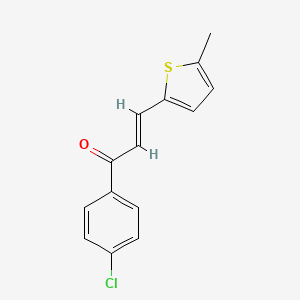
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one” is C19H20O3 . Its molecular weight is 296.36 . Detailed structural analysis or 3D structure information is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C19H20O3), molecular weight (296.36), and its use in scientific research . Detailed information about its melting point, boiling point, and density was not found in the search results.Applications De Recherche Scientifique
2E-BEPP has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 2E-BEPP has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer. In the field of chemistry, 2E-BEPP has been studied for its potential use as a ligand in transition metal complexes and as a Lewis acid. In materials science, 2E-BEPP has been studied for its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
Mécanisme D'action
The mechanism of action of 2E-BEPP is still not fully understood. However, it is believed that 2E-BEPP acts as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. In addition, 2E-BEPP is believed to act as a Lewis acid, which allows it to catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-BEPP are still being studied. However, it has been found to have anti-inflammatory and anticancer properties. In addition, 2E-BEPP has been found to act as an inhibitor of corrosion and to have potential applications in the fields of materials science and organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2E-BEPP has several advantages for use in lab experiments. The synthesis process is simple and efficient and can be used to produce a highly pure product. In addition, 2E-BEPP has been found to act as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. However, 2E-BEPP also has some limitations. For example, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 2E-BEPP. For example, further research could be conducted on its potential applications in the fields of medicine, chemistry, and materials science. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted on its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
Méthodes De Synthèse
2E-BEPP is synthesized through a process known as Wittig-Horner olefination. In this process, a Wittig reagent (such as triphenylphosphonium ylide) is reacted with an aldehyde or ketone in the presence of a base (such as sodium hydroxide) to form an alkene. The Wittig reagent is then reacted with a substituted ethyl vinyl ether to form the desired product, 2E-BEPP. The reaction is typically carried out in a polar solvent such as dichloromethane. This synthesis method is simple and efficient, and it can be used to produce a highly pure product.
Propriétés
IUPAC Name |
(E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXEJCAQCOOK-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

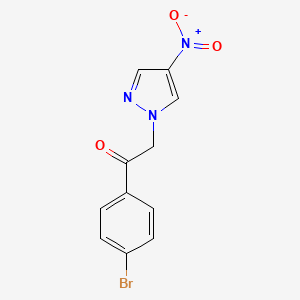
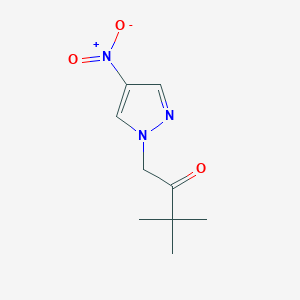
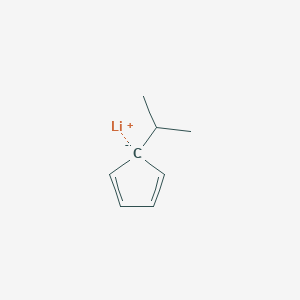

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
